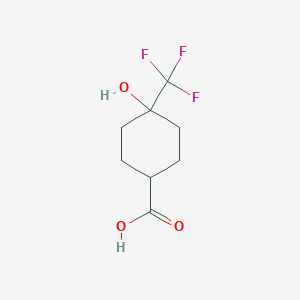

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-5(2-4-7)6(12)13/h5,14H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUBKGKIMNZJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720960 | |

| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163729-47-2 | |

| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Molecular Structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the design of molecular scaffolds that offer both structural rigidity and tunable physicochemical properties is paramount. This compound emerges as a compound of significant interest, embodying a strategic combination of functional groups on a well-defined cycloaliphatic core. This molecule integrates a hydroxyl group, a carboxylic acid, and the powerfully influential trifluoromethyl (CF₃) group onto a cyclohexane ring.[1] This unique architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and advanced materials.[1][2]

The inclusion of the trifluoromethyl group is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] This guide provides a comprehensive analysis of the , delving into its synthesis, physicochemical characteristics, and the profound implications of its structural features for researchers in drug discovery and development.

Core Molecular Structure and Physicochemical Profile

The foundation of this molecule's utility lies in its distinct three-dimensional structure and the electronic effects of its substituents. The cyclohexane ring provides a non-aromatic, conformationally mobile scaffold that positions the key functional groups in precise spatial orientations.

Key Chemical Identifiers and Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [7][8] |

| Molecular Formula | C₈H₁₁F₃O₃ | [1] |

| Molecular Weight | 212.17 g/mol | [8] |

| CAS Number | 1163729-47-2 | [1][7] |

| Canonical SMILES | C1CC(CCC1C(=O)O)(C(F)(F)F)O | [1][8] |

| InChIKey | FIUBKGKIMNZJSO-UHFFFAOYSA-N | [1][8] |

| Topological Polar Surface Area | 57.5 Ų | [8] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 (PubChem: 6) | [7][8] |

The Trifecta of Functionality: A Structural Analysis

The interplay between the three functional groups on the cyclohexane scaffold dictates the molecule's overall chemical behavior and potential biological activity.

-

The Trifluoromethyl (-CF₃) Group: This group is the cornerstone of the molecule's unique profile. Its strong electron-withdrawing nature significantly increases the acidity of the neighboring carboxylic acid.[1] In a pharmaceutical context, the CF₃ group is prized for its ability to enhance metabolic stability by blocking potential sites of enzymatic oxidation.[4][9] The carbon-fluorine bond is exceptionally strong, making the group resistant to degradation.[4] Furthermore, it increases lipophilicity, which can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[3][4]

-

The Hydroxyl (-OH) Group: The presence of the tertiary hydroxyl group introduces polarity and the capacity for hydrogen bonding. This feature can enhance solubility in polar solvents and provides a crucial interaction point for binding to biological targets like enzymes or receptors.[1]

-

The Carboxylic Acid (-COOH) Group: This functional group serves as a primary handle for synthetic modifications, allowing for the formation of esters, amides, and other derivatives.[1] Its acidity allows it to participate in electrostatic interactions with biological targets and contributes to the molecule's overall solubility profile.

-

The Cyclohexane Scaffold: Unlike a flat aromatic ring, the cyclohexane core is a three-dimensional structure. This rigid scaffold dictates the spatial relationship between the functional groups, which is critical for precise interactions with highly-structured biological targets. The stereochemistry of the substituents (whether the carboxylic acid is cis or trans relative to the other groups) will profoundly impact the molecule's shape and, consequently, its biological activity.[1]

Caption: Key structural features and their functional implications.

Synthesis and Characterization Workflow

While direct synthesis routes for this specific molecule are not extensively detailed in readily available literature, a plausible and logical pathway can be constructed based on established organic chemistry principles and related transformations. The synthesis would likely begin with a commercially available precursor, 4-(trifluoromethyl)benzoic acid.

Proposed Synthetic Pathway

A logical approach involves two key transformations: the reduction of the aromatic ring and the subsequent hydroxylation at the 4-position.

-

Step 1: Hydrogenation of 4-(Trifluoromethyl)benzoic Acid. The aromatic ring is reduced to a cyclohexane ring. This is typically achieved through high-pressure catalytic hydrogenation. This reaction yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.[1]

-

Step 2: Hydroxylation of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid. The tertiary hydrogen at the 4-position (alpha to the CF₃ group) is replaced with a hydroxyl group. This can be a challenging transformation, potentially requiring methods like free-radical oxidation or more advanced enzymatic hydroxylation to achieve the desired regioselectivity.[1]

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocol: Catalytic Hydrogenation (Step 1)

This protocol is a representative example based on the synthesis of the precursor, 4-(trifluoromethyl)cyclohexanecarboxylic acid.

Objective: To synthesize a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid via high-pressure hydrogenation.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

W-2 type skeletal nickel catalyst

-

High-pressure autoclave reactor

-

Solvent (e.g., an alcohol like ethanol or methanol)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Charging: The high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid and the W-2 skeletal nickel catalyst. A suitable solvent is added to create a slurry.

-

Sealing and Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization: The reactor is pressurized with hydrogen gas to the target pressure, typically between 7.0 and 7.5 MPa.[1]

-

Heating and Agitation: The mixture is heated to a temperature of 185–200 °C while being continuously agitated to ensure efficient mixing of the catalyst, substrate, and hydrogen.[1]

-

Reaction Monitoring: The reaction is allowed to proceed for approximately 20 hours.[1] The progress can be monitored by observing the drop in hydrogen pressure as it is consumed.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered (e.g., through a pad of Celite) to remove the nickel catalyst. The filter cake should be handled with care as it can be pyrophoric.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.

-

Purification: The crude product may be purified further by crystallization or chromatography if necessary.

Characterization and Quality Control

To confirm the identity and purity of the final product, a suite of analytical techniques is essential.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure, including the successful reduction of the aromatic ring and the positions of the substituents.[1]

-

Mass Spectrometry: Verifies the molecular weight of the compound (212.17 g/mol ).[1][8]

-

HPLC: Assesses the purity of the compound, which is commercially available at purities of ≥95% or ≥98%.[1]

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups: a broad O-H stretch for the hydroxyl and carboxylic acid, a sharp C=O stretch for the carboxylic acid, and strong C-F stretches for the trifluoromethyl group.

Relevance and Applications in Drug Development

The strategic value of this compound lies in its utility as a sophisticated building block. Organic synthesis is a rate-limiting factor in drug discovery, and access to complex, functionalized scaffolds like this can accelerate the development of new chemical entities.[10]

Derivatives of cyclohexanecarboxylic acid have been explored for a wide range of therapeutic applications.[11][12][13][14] The incorporation of a trifluoromethyl group is a proven strategy to enhance a drug candidate's pharmacological profile.[6][15] The CF₃ group can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3][4][5]

Research into structurally similar compounds suggests potential biological activities. For instance, some derivatives have been investigated for their ability to inhibit cholinesterases or for cytotoxic effects against cancer cell lines.[1] The rigid cyclohexane core, combined with the potent electronic and steric properties of the CF₃ group, provides a powerful platform for designing targeted inhibitors or modulators of biological pathways.[1][13]

Safety and Handling

Based on data for structurally related compounds, this compound is likely to be an irritant. GHS classifications for similar molecules indicate it may cause skin irritation, serious eye damage, and respiratory irritation.[1][8] Standard laboratory safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

-

Exposure Response: In case of eye contact, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water.[1]

Conclusion

This compound is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its molecular structure, characterized by the convergence of a rigid cyclohexane scaffold, a polar hydroxyl group, a reactive carboxylic acid, and a powerfully modulating trifluoromethyl group, offers a compelling platform for innovation. For researchers in drug discovery and materials science, understanding the nuances of this structure—from its synthesis and stereochemistry to the functional implications of each component—is key to unlocking its potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- 1. This compound | 1163729-47-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]

- 8. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jelsciences.com [jelsciences.com]

biological activity of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

An In-depth Technical Guide: The Biological and Chemical Landscape of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid

Abstract

This compound is a fluorinated organic compound distinguished by a cyclohexane scaffold bearing a hydroxyl, a carboxylic acid, and a trifluoromethyl group. While direct and extensive biological data on this specific molecule is nascent, its structural motifs are of significant interest in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity, while the cyclohexane ring provides a conformationally constrained scaffold. This guide synthesizes the available chemical data, outlines synthetic and purification methodologies, and provides an expert perspective on the compound's biological potential. It serves as a foundational resource for researchers in drug discovery and material science, proposing logical workflows for elucidating its therapeutic promise in areas such as oncology and inflammatory diseases.

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern drug design.[1] The -CF3 group offers a unique combination of properties: it is strongly electron-withdrawing, which can modulate the acidity (pKa) of nearby functional groups, and it is highly lipophilic, which can improve membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.[2]

The cyclohexane ring itself serves as a versatile, non-aromatic scaffold that provides a three-dimensional structure, crucial for precise interactions with biological targets. When combined, as in this compound, these features create a molecule with significant potential as both a final therapeutic agent and a critical intermediate for more complex pharmaceuticals.[3] This guide will explore the knowns and logical next steps for this promising compound.

Physicochemical and Structural Characterization

The distinct functional groups of this compound—hydroxyl, carboxylic acid, and trifluoromethyl—govern its chemical behavior and potential biological interactions.[2] The strongly electron-withdrawing -CF3 group significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogs.[2]

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [4] |

| CAS Number | 1163729-47-2 | [2][5] |

| Molecular Formula | C8H11F3O3 | [2][4] |

| Molecular Weight | 212.17 g/mol | [2][4] |

| InChIKey | FIUBKGKIMNZJSO-UHFFFAOYSA-N | [2][4] |

| Predicted pKa | ~2-3 (due to -CF3 group) | [2] |

| Physical Form | Solid | [6] |

Chemical Synthesis and Purification

The primary route for synthesizing this compound involves the high-pressure catalytic hydrogenation of a benzoic acid precursor. This process typically yields a mixture of cis and trans isomers, which necessitates subsequent purification to isolate the desired stereoisomer for specific biological applications.[2]

Caption: General workflow for synthesis and purification.[2]

Protocol 1: Synthesis via Catalytic Hydrogenation

Causality: High pressure and temperature are required to overcome the aromatic stability of the benzoic acid ring. A skeletal nickel catalyst is chosen for its high activity and selectivity in this type of hydrogenation.[2]

-

Reactor Setup: Charge a high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and a W-2 type skeletal nickel catalyst.

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 7.0–7.5 MPa. Heat the mixture to 185–200 °C with constant stirring.

-

Monitoring: Maintain the reaction for approximately 20 hours. The reaction progress can be monitored by sampling and analyzing via Gas Chromatography (GC) for the disappearance of the starting material.

-

Workup: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product containing a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.

Protocol 2: Isomer Separation by Recrystallization

Causality: The cis and trans isomers exhibit different packing efficiencies in a crystal lattice and slightly different polarities, allowing for their separation by fractional crystallization from a carefully selected solvent system.[2]

-

Dissolution: Dissolve the crude product in a minimal amount of a 3:1 (v/v) mixture of isopropyl ether and n-heptane at an elevated temperature.

-

Crystallization: Slowly cool the solution to 0 °C to induce crystallization. The trans isomer, often being less soluble, will preferentially crystallize out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Purity Enhancement: To achieve high purity (>99%), repeat the recrystallization process 2-3 times. Purity should be validated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of Biological Potential and Postulated Mechanisms

While this specific molecule lacks extensive published biological studies, its structure allows for informed hypotheses about its potential activities and mechanisms of action.

Inferred Mechanism of Action

The biological activity is likely driven by the interplay of its functional groups. The trifluoromethyl group can enhance binding to hydrophobic pockets in enzymes or receptors, while the hydroxyl and carboxylic acid groups can form critical hydrogen bonds and electrostatic interactions with polar residues in a target's active site.[2] This combination suggests potential as an enzyme inhibitor or receptor modulator.

Potential Therapeutic Applications

-

Anti-Inflammatory Activity: Structurally related compounds have been investigated for the inhibition of enzymes like cyclooxygenases (COX-1/COX-2), which are key targets in inflammation.[2] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: The metabolic stability conferred by the -CF3 group makes it an attractive feature for anticancer drug candidates, which often suffer from rapid metabolism. Investigations into its effects on cancer cell proliferation are warranted.[2]

-

CNS Disorders: The ability of the -CF3 group to enhance lipophilicity could improve blood-brain barrier penetration. Similar compounds have been studied for cholinesterase inhibition, relevant to neurodegenerative diseases.[2]

Proposed Experimental Workflows for Biological Characterization

To move from hypothesis to data, a structured, multi-stage screening approach is required. This workflow ensures that resources are directed toward the most promising activities.

Caption: A proposed workflow for the biological evaluation of the title compound.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, serving as a robust first-pass screen for potential anticancer activity.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Quantification: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) if a dose-dependent effect is observed.

Summary and Future Directions

This compound stands as a molecule of high potential, primarily as a versatile building block for the synthesis of advanced therapeutic agents.[2][3] Its value is derived from the strategic combination of a conformationally rigid cyclohexane core and a metabolically robust trifluoromethyl group. While direct biological evidence is currently limited, its structure strongly suggests potential for modulation of enzymatic and receptor-based pathways relevant to inflammation, oncology, and beyond.

The immediate path forward requires empirical validation through the systematic screening funnels outlined in this guide. Future research should focus on:

-

Broad Biological Screening: Executing the proposed cytotoxicity and enzyme inhibition assays.

-

Stereoisomer-Specific Activity: Synthesizing and separating the pure cis and trans isomers to determine if biological activity is stereospecific.

-

Analog Synthesis: Using the compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies.

This foundational work will be critical in unlocking the full therapeutic potential of this and related fluorinated cyclohexanecarboxylic acids.

References

- 1. jelsciences.com [jelsciences.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]

- 6. 4-(Trifluoromethyl)cyclohexanecarboxylic acid, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]

The Strategic Deployment of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the myriad of building blocks available to the medicinal chemist, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid has emerged as a scaffold of significant interest. Its unique trifunctionalized cyclohexane core, featuring a hydroxyl group, a metabolically robust trifluoromethyl moiety, and a versatile carboxylic acid handle, presents a compelling platform for the design of next-generation therapeutics. This guide provides an in-depth exploration of the potential applications of this scaffold, grounded in established principles of medicinal chemistry and supported by available data on its derivatives and structurally related compounds. We will delve into its synthesis, potential therapeutic applications, structure-activity relationships, and the underlying mechanistic rationale for its utility in drug design.

The Architectural Advantages: Deconstructing the Core Scaffold

The therapeutic potential of this compound stems from the synergistic interplay of its constituent functional groups and the conformational rigidity of the cyclohexane ring.

-

The Trifluoromethyl Group: A Pillar of Metabolic Stability and Potency The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability and binding affinity.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[1] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism, which can prolong the half-life of a drug candidate.

-

The Cyclohexane Ring: A Framework for 3D Exploration The saturated cyclohexane ring provides a rigid, three-dimensional scaffold that allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with the often-complex topographies of protein binding sites. The ability to explore defined conformational space can lead to significant improvements in potency and selectivity.

-

The Hydroxyl and Carboxylic Acid Groups: Versatile Handles for Interaction and Derivatization The hydroxyl (-OH) and carboxylic acid (-COOH) functionalities serve as key points for hydrogen bonding and electrostatic interactions with biological targets.[1] Moreover, they provide convenient handles for synthetic modification, allowing for the facile generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[1]

Synthetic Strategies: Accessing the Core and its Analogs

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a hypothetical pathway based on known chemical reactions for similar structures.

References

The Strategic deployment of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine-containing building blocks has become an indispensable tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid has emerged as a particularly valuable scaffold. Its rigid cyclohexane core, decorated with a trifluoromethyl group and two orthogonal functional groups—a hydroxyl and a carboxylic acid—offers a unique combination of properties that are highly sought after in the design of novel therapeutics.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The presence of the hydroxyl and carboxylic acid functionalities on the cyclohexane ring provides convenient handles for further synthetic elaboration, allowing for the construction of complex molecular architectures through well-established chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound as a building block in organic synthesis, with a focus on providing practical, field-proven insights for its effective utilization.

Synthesis and Purification: Accessing the Core Scaffold

The primary route to this compound involves the catalytic hydrogenation of a readily available aromatic precursor, 4-(trifluoromethyl)benzoic acid. This transformation proceeds via a high-pressure hydrogenation reaction, typically yielding a mixture of cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid. Subsequent functionalization at the 4-position would then be required to introduce the hydroxyl group.

A more direct, albeit less commonly documented, approach would involve the hydrogenation of a 4-hydroxy-4-(trifluoromethyl)benzoic acid derivative. However, the former method is generally more practical due to the commercial availability of the starting material.

Protocol 1: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (Illustrative)

This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids and serves as a foundational method for accessing the cyclohexane core.[3]

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

W-2 type skeletal nickel catalyst (Raney Nickel)

-

High-pressure autoclave

-

Solvent (e.g., isopropanol)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the W-2 skeletal nickel catalyst with deionized water until the washings are neutral, followed by washes with isopropanol. The catalyst should be kept wet with the solvent at all times.

-

Reaction Setup: Charge the high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and the prepared catalyst suspended in isopropanol.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to 7.0–7.5 MPa and heat to 185–200 °C with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by monitoring the pressure drop. The reaction is typically complete within 20 hours.[4]

-

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(trifluoromethyl)cyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Isomer Separation and Purification

The hydrogenation typically produces a mixture of cis and trans isomers. For many applications, particularly in drug development, a specific isomer is required. The separation of these isomers can be achieved through recrystallization.

Procedure:

-

Solvent Selection: A mixed solvent system, such as isopropyl ether and n-heptane (e.g., in a 3:1 volume ratio), is often effective.[4]

-

Recrystallization: Dissolve the crude product in the minimum amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 0 °C to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process can be repeated to enhance purity.[4]

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzoic acid | [4] |

| Catalyst | W-2 type skeletal nickel | [4] |

| Pressure | 7.0–7.5 MPa | [4] |

| Temperature | 185–200 °C | [4] |

| Reaction Time | ~20 hours | [4] |

| Purification | Recrystallization (isopropyl ether/n-heptane) | [4] |

Conformational Analysis: The Impact of Trifluoromethyl and Hydroxyl Groups

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain.[5][6] The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid unfavorable 1,3-diaxial interactions.[7] The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers.[7]

For this compound, the conformational equilibrium is influenced by the A-values of the hydroxyl, trifluoromethyl, and carboxylic acid groups.

| Substituent | A-value (kcal/mol) | Reference |

| -OH | 0.6 (0.9 in H-bonding solvents) | [4] |

| -CF3 | ~2.1 | [8] |

| -COOH | 1.2 | [4] |

In the case of the trans isomer, where the carboxylic acid is equatorial, the geminal hydroxyl and trifluoromethyl groups will occupy the other axial and equatorial positions at C4. Given the significantly larger A-value of the trifluoromethyl group compared to the hydroxyl group, the CF3 group will strongly prefer the equatorial position. This locks the conformation with the hydroxyl group in the axial position.

Caption: Conformational preference of trans-4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid.

This conformational locking has significant implications for the molecule's reactivity and its presentation of functional groups for interaction with biological targets. The axial hydroxyl group may exhibit different reactivity compared to an equatorial counterpart, and the overall shape of the molecule is rigidly defined.

Strategic Applications in Organic Synthesis

The true utility of this compound lies in its role as a versatile building block. The carboxylic acid and hydroxyl groups serve as handles for a variety of coupling reactions, enabling the construction of more complex molecules.

Esterification Reactions

The carboxylic acid moiety can be readily converted to an ester, which can be a final product or a protecting group for further transformations. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.

Protocol 2: Fischer Esterification of this compound

This is a general protocol for acid-catalyzed esterification.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid or p-toluenesulfonic acid

-

Round-bottom flask with reflux condenser

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Extraction solvents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid in an excess of the desired alcohol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography if necessary.

Amide Coupling Reactions

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid of our building block can be coupled with a wide range of amines using standard coupling reagents.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method.

Materials:

-

This compound

-

Amine

-

EDC hydrochloride

-

HOBt

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

Procedure:

-

Activation: Dissolve the carboxylic acid and HOBt in the anhydrous solvent. Add the base, followed by EDC hydrochloride, and stir at room temperature for 30-60 minutes to form the active ester.

-

Coupling: Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Caption: Key synthetic transformations of the building block.

Case Study: Application in Bioactive Molecule Synthesis

For instance, consider a hypothetical drug discovery program targeting a protein with a hydrophobic pocket that can accommodate a trifluoromethyl group and a nearby hydrogen bond donor/acceptor site. The 4-hydroxy-4-(trifluoromethyl)cyclohexane core provides a rigid scaffold to present these functionalities in a well-defined spatial orientation. The carboxylic acid can be used as a handle to attach the molecule to a pharmacophore that addresses another binding site on the target protein.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a powerful and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a rigid cyclohexane core, a metabolically stable and lipophilic trifluoromethyl group, and reactive hydroxyl and carboxylic acid functionalities makes it an attractive scaffold for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, conformational properties, and key synthetic transformations, offering a practical resource for researchers and drug development professionals seeking to leverage the strategic advantages of this privileged building block. The protocols and insights presented herein are intended to empower chemists to confidently incorporate this valuable tool into their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a synthetic, small-molecule organic compound featuring a unique combination of a cyclohexane scaffold, a hydroxyl group, a carboxylic acid, and a trifluoromethyl (CF3) moiety. While direct extensive biological studies on this specific molecule are not widely published, a comprehensive analysis of its structural components and comparison with well-characterized analogs strongly suggest a primary mechanism of action involving the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolism pathway. The trifluoromethyl group is anticipated to enhance the compound's metabolic stability and binding affinity, while the hydroxyl and carboxylate groups likely facilitate specific interactions within the enzyme's active site. This guide elucidates this proposed mechanism, provides detailed experimental protocols for its validation, and discusses the potential therapeutic and agrochemical applications that arise from HPPD inhibition.

Introduction to this compound: A Structural Rationale

The chemical architecture of this compound (PubChem CID: 57345813) is key to its predicted biological activity.[1] Each functional group is posited to play a distinct and synergistic role in its interaction with its biological target.

-

Chemical Structure: C8H11F3O3

-

Molecular Weight: 212.17 g/mol [1]

-

Core Scaffold: The cyclohexane ring provides a rigid, three-dimensional framework that correctly orients the appended functional groups for optimal interaction within an enzyme's active site.

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2] It significantly increases lipophilicity, which can improve cell membrane permeability.[2] Furthermore, the strength of the carbon-fluorine bond confers high metabolic stability, increasing the compound's biological half-life.[2] The potent electron-withdrawing nature of the CF3 group can also modulate the acidity of nearby protons and influence binding interactions.[2]

-

Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: These polar groups are capable of forming crucial hydrogen bonds and electrostatic interactions with amino acid residues in a protein's binding pocket. The carboxylic acid can act as a hydrogen bond donor and acceptor, and upon deprotonation to a carboxylate, it can form strong ionic bonds. These interactions are critical for the compound's binding affinity and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11F3O3 | PubChem[1] |

| Molecular Weight | 212.17 g/mol | PubChem[1] |

| XLogP3-AA | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The Biological Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The proposed primary biological target for this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27).

Role in Tyrosine Catabolism

HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the second step in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[3] This pathway is essential for the breakdown of tyrosine in most aerobic organisms.[4] In plants, the product, homogentisate, is also a precursor for the synthesis of vital molecules like plastoquinones and tocopherols (Vitamin E).[4]

The Tyrosine Catabolism Pathway

The inhibition of HPPD disrupts the normal flow of this metabolic pathway, leading to an accumulation of tyrosine and its precursor, HPPA.

Caption: The Tyrosine Catabolism Pathway, highlighting the critical role of HPPD.

Enzyme Structure and Active Site

HPPD is a homodimer in eukaryotes.[5][6] The active site is located in the C-terminal domain and contains a single non-heme Fe(II) ion, which is essential for catalysis.[5] The iron is typically coordinated by three amino acid residues (two histidines and a glutamate) and three water molecules in an octahedral geometry.[5] Substrate access to the active site is controlled by a mobile C-terminal helix, which can act as a "gate".[5][6]

Proposed Mechanism of Action: Potent Inhibition of HPPD

The mechanism of action for this compound is hypothesized to be the potent and reversible inhibition of HPPD. This is based on the well-documented activity of the structurally analogous drug, nitisinone [2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, NTBC].[7][8][9]

Structural Analogy to Nitisinone (NTBC)

Nitisinone is a potent HPPD inhibitor used for the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a disease caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase.[7] By inhibiting HPPD, nitisinone prevents the accumulation of toxic metabolites.[7] Nitisinone's structure, featuring a trifluoromethyl group on a phenyl ring attached to a cyclic dione, provides a strong precedent for the inhibitory potential of compounds with similar trifluoromethyl-substituted cyclic scaffolds.

Proposed Binding Mode

It is proposed that this compound binds within the active site of HPPD, directly interacting with the catalytic Fe(II) ion. The deprotonated carboxylate and the hydroxyl group are likely to act as bidentate ligands, chelating the iron and displacing water molecules. This chelation mimics the binding of the natural substrate, HPPA, but the stability of the inhibitor-enzyme complex prevents the catalytic cycle from proceeding.

The trifluoromethyl-substituted portion of the molecule is expected to fit into a hydrophobic pocket within the active site, further stabilizing the interaction. This binding mode effectively blocks substrate access and locks the enzyme in an inactive state.

Caption: Proposed binding of the inhibitor in the HPPD active site.

Kinetic Profile

Based on studies of NTBC, the inhibition of HPPD by this compound is expected to be time-dependent and reversible.[8] This implies a multi-step binding process, likely involving an initial weak association followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.[8]

Experimental Validation: Protocols and Methodologies

The following protocols provide a framework for validating the proposed mechanism of action.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified, recombinant HPPD.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against HPPD.

Materials:

-

Recombinant human or plant HPPD

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

Ascorbate (co-factor)

-

Catalase

-

Assay buffer (e.g., potassium phosphate, pH 7.2)

-

Test compound dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 318 nm (for monitoring HPPA depletion) or an oxygen-sensitive electrode.

Methodology:

-

Enzyme Preparation: Dilute recombinant HPPD to a working concentration in the assay buffer.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, catalase, ascorbate, and the diluted test compound (or DMSO for control).

-

Enzyme Addition: Add the diluted HPPD to each well to initiate a pre-incubation period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind.

-

Initiate Reaction: Add the HPPA substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 318 nm (the absorbance maximum of the enol form of HPPA) over time, or measure the rate of oxygen consumption.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro HPPD inhibition assay.

Protocol 2: Synthesis of this compound

The synthesis of the title compound can be achieved through the hydrogenation of a suitable aromatic precursor.

Reaction Scheme: High-pressure catalytic hydrogenation of 4-hydroxy-4-(trifluoromethyl)benzoic acid.

Reagents and Conditions:

-

Starting Material: 4-hydroxy-4-(trifluoromethyl)benzoic acid

-

Catalyst: W-2 type skeletal nickel catalyst[10]

-

Solvent: A suitable solvent such as water or a lower alcohol.

-

Temperature: 185–200 °C[10]

-

Pressure: 7.0–7.5 MPa of H2 gas[10]

-

Reaction Time: Approximately 20 hours[10]

Procedure:

-

The starting material is dissolved in the solvent in a high-pressure autoclave.

-

The skeletal nickel catalyst is added under an inert atmosphere.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the target pressure.

-

The mixture is heated to the reaction temperature and stirred for the duration of the reaction.

-

After cooling and depressurization, the catalyst is filtered off.

-

The solvent is removed under reduced pressure.

-

The crude product, a mixture of cis and trans isomers, can be purified by recrystallization.[10]

Potential Applications

The inhibition of HPPD has significant implications in both medicine and agriculture.

-

Therapeutic Potential: As an HPPD inhibitor, this compound could be investigated for the treatment of metabolic disorders such as Hereditary Tyrosinemia Type 1 and Alkaptonuria, where reducing the production of homogentisate is therapeutically beneficial.[7][9]

-

Agrochemical Potential: HPPD is a validated target for herbicides.[11] Inhibition of this enzyme in plants blocks the synthesis of plastoquinones, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in a characteristic bleaching phenotype and plant death. This compound could, therefore, serve as a lead structure for the development of new herbicides.

Conclusion

Based on a robust analysis of its chemical structure and the established mechanism of a close structural analog, this compound is proposed to function as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The key molecular features—a trifluoromethyl group for stability and affinity, a rigid cyclohexane scaffold, and hydroxyl and carboxylate groups for chelation of the active site iron—provide a strong rationale for this mechanism. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this hypothesis. Further investigation into this compound and its analogs could lead to the development of novel therapeutics for rare metabolic diseases or new, effective herbicides for agricultural use.

References

- 1. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Trifluoromethyl Group as a Strategic Modulator in Drug Design: A Deep Dive into 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being one of the most impactful moieties.[1] Its profound influence on a molecule's physicochemical and pharmacological properties—including lipophilicity, metabolic stability, and target binding affinity—makes it an invaluable tool for drug optimization.[2][3][4] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group within the specific context of the 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid scaffold. We will dissect the stereoelectronic effects, conformational biases, and physicochemical modulations imparted by the CF₃ group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic application.

Introduction: The Power of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of drug discovery, the transformation of a hit compound into a viable drug candidate often hinges on fine-tuning its properties. The trifluoromethyl group is frequently employed as a "magic" substituent due to its unique combination of characteristics.[5] Unlike a simple methyl group, the CF₃ group is a potent electron-withdrawing group, is significantly more lipophilic, and is exceptionally stable to metabolic degradation.[3][6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][6][8] This "metabolic blocking" can extend a drug's half-life and improve its pharmacokinetic profile.[6] Furthermore, its steric bulk, comparable to an isopropyl group, and its ability to engage in unique electrostatic and hydrophobic interactions allow it to serve as a versatile bioisostere for other chemical groups, such as methyl or chloro moieties.[2][7][9]

The scaffold of interest, this compound, serves as an excellent model system and a valuable building block for exploring these effects.[10] It combines a rigid alicyclic core with three key functional groups whose properties are all profoundly influenced by the presence of the CF₃ substituent.

Stereoelectronic and Conformational Impact on the Cyclohexane Scaffold

The introduction of a CF₃ group onto the C4 position of a 4-hydroxycyclohexanecarboxylic acid ring system imposes significant stereoelectronic and conformational constraints that dictate the molecule's three-dimensional shape and reactivity.

Inductive Effects: Modulating Acidity and Hydrogen Bonding

The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing group through induction.[7][9][11] This electronic pull has two primary consequences within the molecule:

-

Increased Acidity of the Carboxylic Acid: The inductive effect strongly stabilizes the carboxylate anion formed upon deprotonation. By withdrawing electron density from the C-C backbone, the CF₃ group delocalizes the negative charge of the resulting COO⁻ group, making the corresponding carboxylic acid significantly more acidic (i.e., lowering its pKa) compared to its non-fluorinated analog.[9][12] This modulation can be critical for optimizing interactions with biological targets, such as the active sites of enzymes that contain cationic residues.[11]

-

Enhanced Hydrogen Bond Donor Capacity of the Hydroxyl Group: The same inductive effect that lowers the pKa of the carboxylic acid also decreases the electron density on the tertiary alcohol's oxygen atom. This makes the hydroxyl proton more acidic and a stronger hydrogen bond donor, potentially leading to more potent interactions with hydrogen bond acceptors in a protein binding pocket.[13]

Conformational Preferences: The Dominance of the Equatorial Position

The cyclohexane ring exists predominantly in a low-energy chair conformation. For a substituted cyclohexane, the bulky trifluoromethyl group has a strong preference for the equatorial position to minimize sterically unfavorable 1,3-diaxial interactions with axial hydrogens on the ring.[14][15] The conformational free energy difference (A-value) for a CF₃ group is estimated to be around 2.4-2.5 kcal/mol, indicating a significant energetic penalty for it occupying the axial position.[14]

Caption: Conformational equilibrium of the cyclohexane ring.

This strong equatorial preference means that the molecule will predominantly adopt a conformation where the bulky CF₃ group does not sterically clash with the rest of the ring, making its overall topology more predictable for molecular modeling and drug design.

Furthermore, the presence of electronegative fluorine atoms can lead to the gauche effect , an electronic preference for a gauche conformation (60° torsion angle) between electronegative substituents.[16][17] In this molecule, this could influence the rotational preference around the C4-CF₃ bond and the C4-OH bond, potentially stabilizing conformations where the C-F and C-O bonds are gauche to each other due to favorable hyperconjugative interactions (σC-H → σ*C-F).[17][18][19]

Modulation of Key Physicochemical Properties for Drug Development

The CF₃ group's influence extends directly to the macroscopic physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for cell membrane permeability and overall bioavailability.[20] The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group and generally increases the LogP of a molecule.[2][3][7] This is attributed to the hydrophobic nature of the fluorine "sheath" surrounding the carbon atom. The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for CF₃.[2][21]

| Compound | Predicted LogP | Predicted pKa (Carboxylic Acid) | Rationale |

| 4-Hydroxycyclohexane-carboxylic acid | 0.5 - 0.8 | ~4.8 | Baseline properties without the influence of the CF₃ group. |

| 4-Hydroxy-4-(trifluoromethyl)-cyclohexanecarboxylic acid | 1.0 - 1.3 | ~3.5 - 4.0 | The CF₃ group increases lipophilicity and significantly increases the acidity of the carboxylic acid due to its strong inductive effect.[12][22] |

| Caption: Comparison of predicted physicochemical properties. |

This enhanced lipophilicity can improve a drug's ability to cross biological membranes, but it must be carefully balanced, as excessively high LogP values can lead to poor aqueous solubility and increased off-target toxicity.[2][20]

Metabolic Stability

One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability.[3][6][8] The C-F bond has a high bond dissociation energy (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by enzymes such as Cytochrome P450s.[2][8] By replacing a metabolically labile group (like a methyl group, which is prone to hydroxylation) with a CF₃ group, medicinal chemists can effectively block a major metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]

Caption: Impact of the CF3 group on molecular properties.

Experimental Protocols

To quantitatively assess the impact of the trifluoromethyl group, standardized experimental protocols are essential.

Proposed Synthesis of this compound

While direct literature on the synthesis of this specific molecule is limited, a robust and logical pathway can be designed based on established organofluorine chemistry. This protocol utilizes Ruppert's Reagent (TMSCF₃) for nucleophilic trifluoromethylation.

Objective: To synthesize this compound from a commercially available starting material.

Methodology:

-

Step 1: Nucleophilic Trifluoromethylation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethyl)trimethylsilane (Ruppert's Reagent, TMSCF₃, 1.2 equiv) to the solution.

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv), to initiate the reaction.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl (aq).

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate.

-

-

Step 2: Saponification (Ester Hydrolysis):

-

Dissolve the crude product from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture to pH ~2-3 with 1 M HCl (aq).

-

Extract the final product, this compound, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield the pure acid.

-

Protocol: Determination of LogP by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP) of the title compound.

Methodology:

-

Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. Prepare a series of dilutions from this stock.

-

Partitioning: In a separatory funnel, mix a known volume of the octanol solution with an equal volume of water pre-saturated with octanol.

-

Equilibration: Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely (centrifugation may be required to break emulsions).

-

Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]water). The experiment should be repeated at least three times to ensure reproducibility.

Conclusion

The trifluoromethyl group in this compound is far more than a simple substituent; it is a strategic modulator of molecular properties. Through potent inductive effects, it enhances the acidity of both the carboxylic acid and hydroxyl groups, creating new opportunities for targeted molecular interactions.[9][11] Its steric demands enforce a predictable equatorial conformation, while its inherent chemical inertness provides a robust shield against metabolic degradation.[6][14] Concurrently, it increases lipophilicity, a key factor for bioavailability.[2][3] Understanding the multifaceted roles of the CF₃ group, as dissected in this guide, empowers medicinal chemists to rationally design and optimize drug candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. proprep.com [proprep.com]

- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gauche effect - Wikipedia [en.wikipedia.org]

- 17. Gauche_effect [chemeurope.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide for Enzyme Inhibition Studies

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[1] This functional group offers a unique combination of steric and electronic properties that can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[2][3][4] This guide provides a comprehensive technical framework for investigating 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid as a potential enzyme inhibitor. We delve into the scientific rationale behind its design, present detailed, self-validating protocols for its evaluation, and offer a clear path for data analysis and interpretation. This document is intended to serve as a practical resource for researchers aiming to explore the inhibitory potential of this and similar trifluoromethyl-containing compounds in drug discovery and chemical biology.

The Trifluoromethyl Group: A Powerhouse in Inhibitor Design

The trifluoromethyl group is frequently used in drug design as a bioisostere for a methyl or chloro group, but its influence extends far beyond simple substitution.[5] Its defining characteristics make it exceptionally valuable for crafting potent enzyme inhibitors:

-

Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms creates a strong dipole moment, making the adjacent carbon atom highly electrophilic.[5][6] This can enhance binding affinity through favorable electrostatic interactions with residues in an enzyme's active site and is the mechanistic basis for the potency of inhibitors like trifluoromethyl ketones (TFMKs), which form stable covalent adducts with serine or cysteine proteases.[7][8][9]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access target enzymes within the cell.[2][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[2][4]

-

Conformational Effects: The steric bulk of the CF₃ group, while modest, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into an enzyme's binding pocket.[10]

The structure of this compound combines the potent electronic influence of the CF₃ group with a rigid cyclohexyl scaffold and functional handles (hydroxyl and carboxylic acid) that can participate in hydrogen bonding and other key binding interactions.[11]

Mechanistic Rationale for Inhibition

The trifluoromethyl group in this compound is positioned geminal to a hydroxyl group. This arrangement significantly lowers the pKa of the hydroxyl group and polarizes the adjacent carbon, making it a potential target for nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine). This interaction could lead to the formation of a stable, covalent hemiketal linkage, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction.[7] This "transition-state analogy" is a hallmark of many highly potent enzyme inhibitors.

Caption: Enhanced binding and potential covalent modification by HCFCA.

A Validated Workflow for Inhibition Analysis

A systematic approach is critical to accurately characterize the inhibitory activity of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies, ensuring that experimental choices are deliberate and the resulting data is robust.

Caption: Systematic workflow for evaluating enzyme inhibitor candidates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.

Protocol 1: Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%.

Objective: To determine the potency of this compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

This compound (HCFCA) stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (e.g., DMSO)

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of HCFCA in a suitable solvent like DMSO.[12]

-

Create a series of serial dilutions of the HCFCA stock solution in assay buffer to cover a wide concentration range (e.g., from 100 µM to 1 nM).

-

Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.

-

Prepare the substrate solution at its Michaelis constant (Kₘ) concentration (e.g., 2X the final concentration) in assay buffer. Using [S] = Kₘ makes the IC₅₀ value a good approximation of the Kᵢ for competitive inhibitors.[13]

-

-

Assay Setup (in a 96-well plate):

-

Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., change in absorbance or fluorescence) over time in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.[12]

-

Calculate the percentage of inhibition for each HCFCA concentration relative to the positive control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

-

Protocol 2: Determining the Mode of Inhibition and Kᵢ

This experiment elucidates how the inhibitor interacts with the enzyme and its substrate, distinguishing between competitive, non-competitive, uncompetitive, or mixed inhibition.[13]

Objective: To determine the kinetic mechanism of inhibition and the inhibition constant (Kᵢ).

Methodology:

-

Experimental Design: This protocol requires a matrix of conditions. You will perform the enzyme activity assay with multiple, fixed concentrations of HCFCA (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀) while varying the substrate concentration across a wide range (e.g., 0.2x Kₘ to 10x Kₘ) for each inhibitor concentration.[14]

-

Assay Procedure: Follow the same steps for reagent preparation, assay setup, and measurement as in the IC₅₀ determination protocol, but using the matrix of substrate and inhibitor concentrations described above.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using graphical methods to visualize the inhibition pattern. The most common is the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16]

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the second or third quadrant.

-

-

While graphical plots are useful for visualization, it is highly recommended to determine the kinetic parameters (Vₘₐₓ, Kₘ, Kᵢ) by fitting the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten-derived inhibition equations using non-linear regression software. This avoids the error distortion inherent in linear transformations like the Lineweaver-Burk plot.[16][17]

-

Data Interpretation and Presentation

Data Analysis Workflow

Caption: Recommended workflow for analyzing enzyme kinetic data.

Summary of Kinetic Parameters

The following table summarizes the expected changes in apparent Vₘₐₓ and Kₘ for different types of reversible inhibition.

| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |

| Competitive | No change | Increases | Lines intersect at Y-axis |

| Non-competitive | Decreases | No change | Lines intersect at X-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |

| Table based on principles from sources[13]. |

Representative Data for Trifluoromethyl-Containing Inhibitors